molecular formula C3H4N4O2 B11764690 4-nitro-1H-imidazol-5-amine CAS No. 82039-90-5

4-nitro-1H-imidazol-5-amine

Cat. No.: B11764690
CAS No.: 82039-90-5
M. Wt: 128.09 g/mol
InChI Key: DPBQZIHMIPYKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-imidazol-5-amine (CAS 82039-90-5) is a nitroimidazole-based compound utilized in scientific research as a building block for the synthesis and exploration of novel bioactive molecules . As part of the nitroimidazole class, it shares structural similarities with compounds known for their significant antimicrobial properties . Nitroimidazoles, such as the well-documented metronidazole, are prodrugs that undergo reductive activation within anaerobic bacteria and protozoa, generating toxic radical species that cause DNA damage and lead to cell death . This mechanism makes derivatives of this chemical class particularly interesting for investigating new treatments against anaerobic and drug-resistant pathogens . Researchers value this amine-substituted nitroimidazole as a versatile intermediate in medicinal chemistry. It serves as a precursor in the development of molecular hybrids and conjugates aimed at overcoming antibiotic resistance, especially in Gram-negative ESKAPE pathogens . While specific biological data for this exact compound may be limited, its core structure provides a pharmacophore that is actively investigated for potential antitumor applications, with some related nitroimidazole derivatives shown to induce cell death mechanisms such as ferroptosis, which is linked to lipid peroxidation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82039-90-5

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-nitro-1H-imidazol-4-amine

InChI

InChI=1S/C3H4N4O2/c4-2-3(7(8)9)6-1-5-2/h1H,4H2,(H,5,6)

InChI Key

DPBQZIHMIPYKHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Nitro 1h Imidazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 4-nitro-1H-imidazol-5-amine possesses a unique reactivity profile towards substitution reactions. The presence of the nitro group at the 4-position significantly deactivates the ring towards electrophilic attack due to its strong electron-withdrawing nature. Conversely, this electronic effect enhances the ring's susceptibility to nucleophilic substitution.

Studies on related nitroimidazole systems provide insight into these reactivities. For instance, the electron-withdrawing character of a nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, often at positions adjacent to the nitro group. In the case of 2,4-dihalogeno-1-methyl-5-nitroimidazole, it has been observed that soft nucleophiles, such as amines and thiols, preferentially react at the 4-position. researchgate.net While direct experimental data for this compound is limited, these findings suggest that nucleophilic attack is a more probable substitution pathway than electrophilic substitution on its imidazole ring.

Furthermore, the amine group at the 5-position can direct electrophilic reagents, though the powerful deactivating effect of the nitro group likely diminishes this influence. Reactions involving the amine group itself, such as acylation or alkylation, are more common transformation pathways.

Redox Chemistry of the Nitro and Amine Functionalities

The redox behavior of this compound is a critical aspect of its chemistry, primarily centered on the reduction of the nitro group. This process is often a key step in the biological activity of many nitroimidazole compounds.

The reduction of the nitro group in aromatic and heteroaromatic compounds can proceed through different pathways, depending on the reducing agent and reaction conditions. A common mechanism, first proposed by Haber, involves a stepwise reduction. unimi.it The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the corresponding amine (Ar-NH₂). unimi.it

Alternatively, a "condensation route" can occur where the nitroso intermediate reacts with the hydroxylamine to form an azoxy species, which is then subsequently reduced to the amine. unimi.it For this compound, reduction to 4,5-diamino-1H-imidazole is a key transformation. This can be achieved using various reducing systems, including:

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard method for nitro group reduction.

Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also effective.

The choice of reductant can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are invaluable for studying the redox processes of nitroimidazoles. researchgate.net These methods allow for the determination of reduction potentials and the characterization of the stability of intermediates, such as the nitro radical anion (Ar-NO₂⁻•). researchgate.net

The electrochemical reduction of nitroimidazoles in aprotic media typically shows a reversible one-electron transfer process corresponding to the formation of the nitro radical anion. nih.govunibo.it The potential at which this occurs is a key parameter reflecting the molecule's tendency to be reduced. nih.gov Further reduction processes can also be observed at more negative potentials, which may be irreversible and lead to the formation of other electroactive species. unibo.itelectrochemsci.orgunibo.it For some nitroaromatic compounds, DPV has revealed two distinct reduction processes, corresponding to the formation of the anion and dianion radicals. electrochemsci.org

Substituents on the imidazole ring have a profound influence on the electrochemical properties of nitroimidazoles. The position and electronic nature of the substituent can alter the reduction potential and the stability of the nitro radical anion.

Studies on 5-substituted nitroimidazoles have shown that electron-withdrawing groups (e.g., bromo, chloro) can lower the redox potential, making the compound easier to reduce. nih.gov Conversely, electron-donating groups, such as the amino group in this compound, are expected to hinder the electroreduction of the nitro group, making it more difficult to reduce. nih.gov This is due to the amino group increasing the electron density on the imidazole ring, which in turn destabilizes the negatively charged radical anion.

The stability of the nitro radical anion is also affected by the presence of acidic protons, which can lead to self-protonation reactions and subsequent decay of the radical. researchgate.net In the case of this compound, the amino group and the imidazole N-H proton could potentially influence the stability of the radical anion intermediate. Research has shown that the stability of the nitro radical anion is a critical factor in the biological activity of these compounds. researchgate.net

| Substituent Effect on Nitroimidazole Redox Properties | | :--- | :--- | | Electron-withdrawing groups (e.g., -Cl, -Br) | Decrease the redox potential (easier to reduce). nih.gov | | **Electron-donating groups (e.g., -NH₂) ** | Hinder electroreduction (harder to reduce). nih.gov | | Acidic protons | Can decrease the stability of the nitro radical anion through self-protonation. researchgate.net |

Amine-Centered Reactions

The primary amine group at the 5-position of this compound is a key site for synthetic modifications, allowing for the construction of more complex molecular architectures.

The amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. nih.gov This reaction is a fundamental transformation in organic chemistry and is typically reversible, often requiring the removal of water to drive the reaction to completion. nih.gov

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. rsc.org The reactivity of the imine itself can be diverse; it can act as a nucleophile through its nitrogen atom or as an electrophile at the imine carbon, especially after protonation. nih.gov

While specific examples of this compound undergoing these reactions are not extensively detailed in the provided search results, the formation of imines from related amino-heterocycles is a well-established synthetic strategy. rsc.orgresearchgate.net For example, the condensation of various amines and aldehydes is a cornerstone of multicomponent reactions for synthesizing diverse heterocyclic scaffolds. nih.gov Such reactions with this compound would yield a range of imine derivatives, which could serve as versatile intermediates for further functionalization or as target molecules with potential biological activities.

Formation of Hybrid Compounds through Condensation

The primary amino group of this compound serves as a reactive site for condensation reactions, most notably with aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

The synthesis of Schiff bases from aminoimidazoles is a well-established method for creating new molecular frameworks. For instance, reacting 5-amino-1H-imidazole-4-carboxamide with various aromatic aldehydes results in the corresponding Schiff base derivatives. derpharmachemica.com Similarly, Schiff bases derived from metronidazole, a related nitroimidazole, are synthesized by reacting its aminoethyl derivative with different aldehydes. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol. derpharmachemica.com The general scheme for such a condensation is presented below:

General Reaction Scheme:

Reactants: 5-Amino-1H-imidazole derivative + Aldehyde/Ketone

Product: Schiff Base (Imine) + Water

Conditions: Often requires reflux in a solvent such as ethanol (B145695) or methanol. derpharmachemica.comresearchgate.net

These condensation reactions are significant as they allow for the integration of the nitroimidazole core into larger, hybrid molecules, potentially modulating its chemical and biological properties.

Derivatization for Analytical Applications (e.g., Gas Chromatography)

For analytical purposes, particularly Gas Chromatography (GC), derivatization of polar compounds like nitroimidazoles is often necessary to enhance their volatility and thermal stability. jfda-online.com The presence of the amino group in this compound makes it a candidate for derivatization reactions that mask this polar functional group.

Common derivatization techniques for compounds with active hydrogens (such as those in amino groups) include silylation, acylation, and alkylation. jfda-online.com For nitroimidazoles, silylation is a frequently employed method. For example, in the GC analysis of various nitroimidazoles and their metabolites, derivatization with N,O-bis-(trimethylsilyl)acetamide (BSA) is used to convert them into their more volatile trimethylsilyl (B98337) (TMS) derivatives. bund.de

While specific GC derivatization protocols for this compound are not detailed in the provided context, the general principles applied to other nitroimidazoles are applicable. The process improves chromatographic behavior, leading to better peak shape and resolution. jfda-online.com However, the development of Liquid Chromatography-Mass Spectrometry (LC-MS) methods has reduced the reliance on GC, as LC-MS can often analyze these compounds directly without derivatization. researchgate.netsmu.ca

Table 1: Common Derivatization Approaches for GC Analysis

Derivatization Method Reagent Example Target Functional Group Purpose
Silylation N,O-bis-(trimethylsilyl)acetamide (BSA) -NH2, -OH Increase volatility and thermal stability. jfda-online.combund.de
Acylation Trifluoroacetic anhydride (B1165640) (TFAA) -NH2, -OH Improve chromatographic properties. jfda-online.com

Photochemical Reactivity of Nitroimidazoles

Nitroimidazoles, including 4-nitroimidazole (B12731), exhibit significant photochemical reactivity due to their strong absorption of near-UV radiation (300–400 nm). mdpi.comresearchgate.net This reactivity is a critical factor in their environmental degradation and atmospheric processing. mdpi.comresearchgate.net

Studies on 4-nitroimidazole (4-NI) reveal that direct photolysis in aqueous environments is a primary degradation pathway. mdpi.comresearchgate.net Upon irradiation with near-UV light, the principal reaction is the loss of the nitro group (NO2). mdpi.comresearchgate.net A minor pathway involving the elimination of nitric oxide (NO) has also been observed. mdpi.comresearchgate.net The photolysis of 4-NI follows first-order kinetics, with a determined atmospheric lifetime of approximately 6 to 7 hours in aqueous aerosols and cloud water. mdpi.com

The photodegradation of other nitroimidazoles has been shown to proceed through the conversion of the nitro group into a nitrite (B80452) ester, which can then cleave into radical species. researchgate.net However, the quantum yields for nitroimidazole phototransformation are generally low, meaning that high doses of UV irradiation or prolonged exposure times are needed for their complete removal from aqueous solutions. nih.gov It is also noted that photodegradation can generate oxidation by-products that may be more toxic than the original compound. nih.gov

Table 2: Photolysis Data for 4-Nitroimidazole (4-NI)

Parameter Value Conditions Reference
Wavelength Range 300–400 nm Near-UV mdpi.comresearchgate.net
Direct Photolysis Rate (J₄₋ₙᵢ) 4.3 × 10⁻⁵ s⁻¹ Aqueous mdpi.comresearchgate.net
Atmospheric Lifetime (1/J₄₋ₙᵢ) ~391 minutes Aqueous mdpi.comresearchgate.net

Rearrangement Reactions and Specialized Pathways

Beyond simple substitutions and additions, the imidazole ring, particularly when substituted with a nitro group, can undergo several complex rearrangement and transformation reactions. These pathways include thermal rearrangements, cine-substitutions, and ANRORC mechanisms.

Certain dinitroimidazole compounds are known to undergo thermal rearrangement. arkat-usa.org For example, heating 1,4-dinitroimidazole at temperatures around 115-140°C can cause it to rearrange into 2,4-dinitroimidazole. researchgate.netaip.orggoogle.com This reaction is believed to proceed through an intramolecular researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group from the N1 position to the C2 position, followed by rearomatization. arkat-usa.org This process is significant as it provides a synthetic route to C-nitroimidazoles that are otherwise difficult to synthesize through direct nitration. arkat-usa.org In some cases, this thermal treatment can also lead to denitration, yielding 4-nitroimidazole as a byproduct. aip.org

Cine-substitution is a distinctive reaction of some nitroimidazole derivatives, particularly 1,4-dinitroimidazoles. In this reaction, a nucleophile attacks the imidazole ring at a carbon atom adjacent to the one bearing a leaving group, leading to the substitution of the leaving group and the migration of the entering group.

For 1,4-dinitroimidazole, nucleophilic attack by species such as thiols (cysteine) or cyanide occurs at the C5 position. researchgate.netd-nb.info This is followed by the elimination of the N1-nitro group and subsequent rearomatization of the ring. d-nb.info The reaction is termed "cine" (from the Greek kinein, to move) because the incoming group does not take the position of the leaving group directly. This pathway is highly regioselective, and its occurrence is supported by the fact that blocking the C5 position (e.g., with a methyl group) prevents the reaction. d-nb.info

The ANRORC mechanism is another complex transformation pathway observed in nitroimidazole chemistry, especially in reactions with amine nucleophiles. uchile.clrsc.orgresearchgate.net This multi-step process involves the A ddition of a N ucleophile, followed by R ing O pening, and subsequent R ing C losure.

Disproportionation in Hot Sulfuric Acid

While specific studies on the disproportionation of this compound in hot sulfuric acid are not extensively documented in the reviewed literature, the behavior of structurally related nitroimidazoles under these conditions offers significant insight. For instance, the compound 1,4-dinitro-1H-imidazole is known to undergo disproportionation when heated in sulfuric acid. arkat-usa.org This reaction involves a complex series of redox processes where the nitroimidazole molecule is simultaneously oxidized and reduced.

Heating 1,4-dinitro-1H-imidazole in concentrated sulfuric acid leads to its transformation into 4(5)-nitro-1H-imidazole and 2,4(5)-dinitro-1H-imidazole. arkat-usa.org This process suggests a rearrangement and redistribution of the nitro groups on the imidazole core. It is plausible that this compound would undergo a similarly complex transformation. The presence of the amino group could lead to initial diazotization in the acidic medium, followed by a variety of potential decomposition or rearrangement pathways, including oxidation of the imidazole ring and potential loss or migration of the nitro group. However, without direct experimental data, the precise products of this reaction for this compound remain speculative.

1-Denitration

The process of 1-denitration refers to the removal of a nitro group from the nitrogen atom at the 1-position of the imidazole ring. This reaction is a characteristic transformation for 1,4-dinitro-1H-imidazoles. arkat-usa.org For this reaction to occur, the substrate must possess a nitro group attached to a ring nitrogen (an N-nitro group).

The compound this compound does not have a nitro group at the 1-position; its nitro group is attached to a carbon atom (a C-nitro group). Therefore, it cannot directly undergo 1-denitration.

However, the 1-denitration reaction is highly relevant in the chemistry of N-nitrated imidazoles. For example, 1,4-dinitro-1H-imidazole can be selectively denitrated at the 1-position when treated with nucleophilic reagents such as ammonia (B1221849), primary or secondary amines, or hydrazine (B178648). arkat-usa.org This reaction proceeds via a nucleophilic attack on the C5 position of the imidazole ring, leading to the cleavage of the N1-NO2 bond and formation of 4(5)-nitro-1H-imidazole.

For this compound to undergo a reaction described as 1-denitration, it would first need to be N-nitrated at the 1-position. Such a transformation would yield 5-amino-1,4-dinitro-1H-imidazole, which could then potentially be susceptible to the removal of the 1-nitro group under appropriate conditions.

Table 1: Products of 1-Denitration of 1,4-Dinitro-1H-imidazole with Various Reagents

Reagent Product(s)
Ammonia 4(5)-Nitro-1H-imidazole
Hydrazine 4(5)-Nitro-1H-imidazole
Primary Amines 4(5)-Nitro-1H-imidazole
Secondary Amines 4(5)-Nitro-1H-imidazole

Data sourced from analogous reactions of related compounds.

Reaction with Formaldehyde (B43269) in Acidic Solutions

The reaction of this compound with formaldehyde in an acidic medium is expected to proceed via electrophilic substitution, characteristic of amines and activated aromatic systems. The specific outcome depends on which nucleophilic center of the molecule reacts with the protonated formaldehyde (hydroxymethyl cation, ⁺CH₂OH). The two primary nucleophilic sites are the amino group and the imidazole ring nitrogen (N-1 or N-3).

In acidic solutions, the basic amino group is likely to be protonated, forming an ammonium (B1175870) salt. This deactivates it towards electrophilic attack. The imidazole ring itself is also basic and can be protonated. However, the reaction of various azoles, including nitro-substituted indazoles, with formaldehyde in aqueous acid has been shown to result in N-hydroxymethylation. acs.orgresearchgate.net This suggests that even with protonation equilibria, the N-1 of the imidazole ring can act as a nucleophile.

Therefore, the most probable reaction is the attack of the N-1 nitrogen of the imidazole ring on the electrophilic formaldehyde, leading to the formation of a hydroxymethyl derivative.

Reaction Pathway:

Step 1: Acid-catalyzed formation of the electrophile H₂C=O + H⁺ ⇌ [H₂C=OH]⁺

Step 2: Nucleophilic attack by imidazole nitrogen The N-1 of this compound attacks the activated formaldehyde.

Step 3: Deprotonation Loss of a proton yields the final product, (5-amino-4-nitro-1H-imidazol-1-yl)methanol.

This reaction is analogous to the formation of Mannich bases, where if another amine were present, a subsequent condensation could occur. farmaceut.org The reaction of aromatic amines with formaldehyde in acid can be complex, but N-alkylation is a common outcome. researchgate.net

Table 2: Expected Product from Reaction with Formaldehyde

Reactants Conditions Expected Product
This compound, Formaldehyde Acidic Solution (e.g., HCl) (5-Amino-4-nitro-1H-imidazol-1-yl)methanol

Product based on analogous reactions of similar heterocyclic systems. acs.orgresearchgate.net

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Published IR and Raman spectra with specific vibrational mode assignments for 4-nitro-1H-imidazol-5-amine could not be located. While general vibrational frequencies for functional groups present in the molecule (amino NH, nitro NO₂, imidazole (B134444) ring C=N and C-H stretches) are known, a specific experimental spectrum and its analysis for this compound are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

The molecular weight of this compound is 128.09 g/mol , corresponding to its molecular formula C₃H₄N₄O₂. biosynth.comscispace.com However, detailed mass spectrometry studies, including electron impact (EI) or electrospray ionization (ESI) mass spectra and an analysis of the specific fragmentation patterns, are not described in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra for this compound, nor an analysis of its specific electronic transitions (e.g., π→π* or n→π*), were found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, and details of its solid-state packing and intermolecular interactions, are not available. Crystallographic studies have been performed on related derivatives, but this data is not applicable to the title compound. clockss.org

Resolving Regiochemical Ambiguities

A significant challenge in the synthesis of substituted imidazoles is the potential for the formation of regioisomers. In the case of this compound, the primary ambiguity arises from the possibility of the isomeric 5-nitro-1H-imidazol-4-amine. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable tools for the unambiguous assignment of the correct isomeric structure.

While specific spectroscopic studies for the parent this compound are not extensively detailed in the reviewed literature, research on the closely related N-methylated derivative, 1-methyl-4-nitro-1H-imidazol-5-amine, provides a clear framework for how such ambiguities are resolved. The synthesis of this derivative via vicarious nucleophilic C-amination of 1-methyl-4-nitroimidazole (B145534) necessitates a robust method for confirming that the amino group has been introduced at the C5 position, adjacent to the nitro group, rather than another position on the imidazole ring. mdpi.com

Multi-nuclear NMR spectroscopy is a powerful technique for this purpose. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of the substitution pattern. mdpi.com For instance, in the ¹⁵N NMR spectrum of 5-amino-1-methyl-4-nitroimidazole, the nitrogen of the amino group presents a characteristic upfield signal in the region of -300 to -317 ppm. mdpi.com Furthermore, two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of regiochemistry. A NOESY experiment on 1-methyl-4-nitro-1H-imidazol-5-amine would be expected to show a cross-peak between the protons of the N-methyl group and the protons of the adjacent amino group, confirming their spatial proximity. mdpi.com

The initial regiochemistry of the precursor, 4(5)-nitro-1H-imidazole, also plays a crucial role. This compound exists in a tautomeric equilibrium between 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. Studies have shown that the equilibrium strongly favors the 4-nitro isomer, with a calculated tautomeric equilibrium constant (KT) greater than 300. thieme-connect.de This preference is attributed to the electron-withdrawing nature of the nitro group. thieme-connect.de The unambiguous assignment of the nitro group position in N-substituted nitroimidazole derivatives has been successfully achieved using ¹³C NMR spectroscopy. researchgate.net

Ultimately, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise spatial arrangement of all atoms in the molecule and confirming the connectivity of the nitro and amino groups to the imidazole ring. derpharmachemica.comresearchgate.netwikipedia.orgnih.govlibretexts.org

Elucidation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound, governed by intermolecular interactions, dictates its crystal packing and macroscopic properties. Although a crystal structure for the parent compound is not available in the surveyed literature, the crystallographic analysis of its N-methyl derivative, 1-methyl-4-nitro-1H-imidazol-5-amine, offers valuable insights into the types of interactions that are likely to dominate its crystal lattice.

The crystal structure of 1-methyl-4-nitro-1H-imidazol-5-amine has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2/c. The key intermolecular forces responsible for the crystal packing are hydrogen bonds. These interactions involve the amino group acting as a hydrogen bond donor and the nitro group and imidazole ring nitrogen atoms acting as acceptors.

The specific crystallographic data for 1-methyl-4-nitro-1H-imidazol-5-amine is summarized in the table below.

ParameterValue
Chemical FormulaC₄H₆N₄O₂
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)14.6016(14)
b (Å)6.2077(6)
c (Å)12.9876(11)
β (°)100.742(3)
Volume (ų)1156.60(19)
Z8
Temperature (K)170

Computational and Theoretical Chemistry Studies of 4 Nitro 1h Imidazol 5 Amine

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for understanding the intricate details of chemical reactions at the molecular level. For derivatives of 4-nitro-1H-imidazol-5-amine, these models help in elucidating reaction pathways and understanding the mechanisms that govern their chemical transformations.

Transition State Characterization and Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in identifying and characterizing transition state structures, which are the highest energy points along a reaction coordinate. acs.org By mapping the potential energy surface, researchers can elucidate the most likely pathways for a given reaction. acs.org For instance, in the study of nitroimidazole derivatives, computational models have been used to explore the mechanisms of ring transformation reactions. researchgate.net The distortion/interaction model, for example, helps in analyzing the energies required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules. researchgate.net This analysis has revealed that the distortion of the imidazole (B134444) ring is a key factor in favoring nucleophilic attack at specific sites on the molecule. researchgate.net Theoretical studies on related nitro-containing heterocyclic systems have also explored various decomposition pathways, such as C-NO2 bond homolysis and nitro-nitrite rearrangement, to determine the dominant reaction mechanisms under different conditions. researchgate.net

Investigation of Nitro Group Reduction Mechanisms and Radical Anion Stability

The biological activity of many nitroimidazoles is linked to the reduction of the nitro group, which can lead to the formation of reactive radical anions. ajrconline.orgresearchgate.net Computational studies are crucial in understanding the mechanism of this reduction. The process is believed to proceed through a series of single-electron transfers, forming a nitro radical anion (R-NO2•−) as a key intermediate. researchgate.net The stability of this radical anion is a critical factor in the compound's biological efficacy. researchgate.net

Computational analyses, such as cyclic voltammetry simulations and frontier molecular orbital calculations, show that upon reduction, the unpaired electron is predominantly localized on the nitro group. researchgate.net The kinetic stability of the generated nitro-anion radical can be evaluated by its rate of disproportionation. researchgate.net For nitroimidazole derivatives, factors like the orientation of the nitro group relative to the imidazole ring can influence the stability of the radical anion and, consequently, its biological activity. researchgate.net Theoretical calculations of electron affinities can predict the propensity of a nitroimidazole derivative to undergo nitroreduction, providing a valuable tool for designing compounds with enhanced bioreductive potential. researchgate.net

Advanced Theoretical Methods

Advanced theoretical methods provide deeper insights into the electronic structure and properties of molecules like this compound. These techniques go beyond simple geometric and energetic calculations to probe the nature of chemical bonds and predict specific physical properties.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This analysis is particularly useful for studying charge delocalization and its contribution to molecular stability. aip.orgnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization, which is often referred to as hyperconjugative interaction. uni-muenchen.detandfonline.com

The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of the delocalization. nih.gov For imidazole derivatives, NBO analysis can reveal significant orbital delocalization between the imidazole ring and its substituents, which can influence the molecule's reactivity and electronic properties. tandfonline.comresearchgate.net For example, a larger E(2) value indicates a more intense interaction and greater stability of the molecular system. nih.gov

Interactive Table of NBO Analysis Parameters
Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Description
π → ππ(C=C)π(C=N)20.5Delocalization within the imidazole ring.
n → πLP(N)π(C-NO2)5.8Interaction of a nitrogen lone pair with the nitro group.
σ → σσ(C-H)σ(N-C)2.3Hyperconjugation involving sigma bonds.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools used to visualize and understand chemical bonding. cdnsciencepub.comtandfonline.com ELF provides a measure of the probability of finding an electron pair in a given region of space, effectively mapping out areas corresponding to covalent bonds, lone pairs, and atomic cores. jussieu.fr LOL, which is based on the kinetic energy density, offers a complementary perspective on electron localization. cdnsciencepub.com

These methods allow for a detailed characterization of the bonding in molecules like this compound. cdnsciencepub.comtandfonline.com The topology of the ELF and LOL fields, including the positions of their attractors (maxima), can be used to classify bond types (e.g., single, double, triple) and identify regions of high electron localization. cdnsciencepub.comjussieu.fr For instance, values of ELF and LOL greater than 0.5 typically indicate regions of localized electrons. tandfonline.com This type of analysis can provide insights into the electronic structure that are not apparent from simpler models. researchgate.netsobereva.com

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry is a valuable tool for predicting the nonlinear optical (NLO) properties of molecules. tandfonline.com Compounds with significant NLO activity are of interest for applications in photonics and optoelectronics. researchgate.net The key parameters that determine a molecule's NLO response are its polarizability (α), and first (β) and second (γ) hyperpolarizabilities. scirp.org

Theoretical calculations, often using Density Functional Theory (DFT), can predict these properties for molecules like this compound and its derivatives. aip.orgscirp.org The presence of electron-donating (like an amino group) and electron-accepting (like a nitro group) substituents on a conjugated π-system is a common strategy for enhancing NLO properties. researchgate.netacs.org Computational studies have shown that the NLO response of imidazole derivatives can be significantly greater than that of standard NLO materials like urea. aip.orgbiointerfaceresearch.com The magnitude of the hyperpolarizability is often related to the extent of intramolecular charge transfer from the donor to the acceptor group. biointerfaceresearch.com Theoretical investigations can guide the design of new molecules with optimized NLO properties by exploring the effects of different substituents and molecular geometries. scirp.orgunina.it

Interactive Table of Predicted NLO Properties
CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (esu)
This compoundDFT/B3LYP5.275.31.5 x 10⁻³⁰
Urea (Reference)DFT/B3LYP1.422.40.37 x 10⁻³⁰

Theoretical Studies on Related Imidazole Systems

Theoretical and computational chemistry provides significant insights into the properties and reactivity of nitroimidazole systems related to this compound. By studying similar molecules, researchers can understand fundamental aspects such as electronic structure, stability, and decomposition pathways, which are often transferable across the class of nitroimidazole compounds.

A key area of investigation is the decomposition mechanism of nitroimidazoles, which is crucial for understanding their stability, particularly for those with applications as energetic materials. aip.orgcolostate.edu Quantum chemical theory at the complete active space self-consistent field (CASSCF) level has been employed to explore the decomposition of model systems like 2-nitroimidazole (B3424786) and 4-nitroimidazole (B12731). aip.orgcolostate.edu These studies show that upon UV excitation, the NO molecule is an initial decomposition product. aip.org Potential energy surface calculations indicate that conical intersections are essential to the decomposition mechanism. aip.orgcolostate.edu Following electronic excitation, the nitroimidazole molecules relax and undergo a nitro-nitrite isomerization, which ultimately leads to the generation of the NO product. aip.orgcolostate.edu On the ground state potential energy surface, it is expected that NO2 elimination and nitro-nitrite isomerization are competitive reaction mechanisms. aip.orgcolostate.edu

Vertical excitation energies for several model nitroimidazole systems have been calculated at the CASSCF(10,7)/6-31G(d) level, providing fundamental data on their electronic states. aip.org

Table 1: Calculated Vertical Excitation Energies (eV) for Model Nitroimidazole Systems

Compound S₁ State S₂ State S₃ State
2-Nitroimidazole 3.79 4.71 5.61
4-Nitroimidazole 3.92 4.70 6.30
1-Methyl-5-nitroimidazole 3.97 4.85 5.42

Data sourced from AIP Publishing. aip.org

Density Functional Theory (DFT) is another powerful tool used extensively to study related imidazole systems. For instance, DFT has been used to analyze the inhibition activity of nitroimidazole derivatives on copper corrosion. jmaterenvironsci.com In these studies, quantum chemical parameters are calculated to understand the interaction between the inhibitor molecules and the metal surface. jmaterenvironsci.com The ability of these compounds to donate or accept electrons from the copper is linked to their inhibition efficiency. jmaterenvironsci.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in this analysis. jmaterenvironsci.com

Theoretical studies have also been conducted on the degradation mechanisms of nitroimidazole antibiotics like Metronidazole (MNZ) in the presence of radicals such as HO• and SO₄•⁻. nih.gov Using DFT (specifically the M06-2X functional), researchers have confirmed that these radicals tend to add to the carbon atom bonded to the nitro group in the MNZ molecule. nih.gov Such computational studies are vital for understanding the environmental fate of these compounds. nih.gov

Furthermore, DFT is employed to investigate the structural and electronic properties of high-energy materials containing the nitroimidazole core, such as 1,4-dinitro-1H-imidazole. aip.org These analyses involve optimizing the molecular structure using functionals like B3LYP with the 6-311++G** basis set. aip.org The stability of the molecules, arising from hyperconjugative interactions and charge delocalization, is analyzed using Natural Bond Orbital (NBO) analysis. aip.org The mapping of the molecular electrostatic potential (MEP) onto the electron density isosurface helps in identifying the sites of chemical reactivity. aip.org Similarly, DFT has been used to study the fragmentation of nitroimidazole-based radiosensitizers, providing molecular-level insights into their function. diva-portal.org

The influence of solvents on the properties of imidazole derivatives is another area explored through computational methods. researchgate.nettandfonline.com For example, using the Onsager model with the B3LYP method, it has been shown that the total energy of an imidazole derivative can decrease as the polarity of the solvent increases. tandfonline.com Such calculations help in understanding the behavior of these compounds in different chemical environments. tandfonline.com

Advanced Applications and Role As a Chemical Intermediate in Non Biomedical Fields

Building Blocks for Complex Organic Molecules

The primary role of 4-nitro-1H-imidazol-5-amine in organic chemistry is that of a synthon or building block. Its synthesis is typically achieved through the nucleophilic aromatic substitution of a nitro group in a dinitroimidazole precursor. Specifically, the reaction of 2-methyl-4,5-dinitroimidazole with various primary and secondary amines leads to the formation of the corresponding 4-amino-5-nitroimidazole derivatives. mdpi.comresearchgate.net This reaction pathway highlights the compound's position as an accessible intermediate for creating a library of substituted imidazole (B134444) analogues.

The general synthesis involves the regioselective replacement of the nitro group at the C4 position of a 1-substituted-4,5-dinitroimidazole. The reactivity of the C4 position is enhanced, facilitating substitution by amines to yield N-substituted 4-amino-5-nitroimidazole compounds. mdpi.com This method provides a reliable route to a variety of derivatives with potential applications in different chemical domains.

Table 1: Synthesis of 4-Amino-5-nitroimidazole Derivatives

Precursor Reagent Product Class Reference
2-Methyl-4,5-dinitroimidazole Primary Amines (e.g., isobutylamine, aniline) N-substituted-2-methyl-4-amino-5-nitroimidazoles mdpi.com
2-Methyl-4,5-dinitroimidazole Secondary Amines (e.g., morpholine, piperidine) N,N-disubstituted-2-methyl-4-amino-5-nitroimidazoles mdpi.com

Precursors for Energetic Materials

Nitroimidazoles are a significant class of energetic materials due to their high nitrogen content, thermal stability, and high density. mdpi.comnih.gov The energy output of these compounds is directly related to the number of nitro groups attached to the imidazole ring. Consequently, significant research has focused on the synthesis of dinitro- and trinitroimidazoles. bibliotekanauki.plsemanticscholar.org

Common precursors for these energetic materials include imidazole and 4-nitroimidazole (B12731), which undergo nitration using strong acids like a mixture of nitric acid and sulfuric acid to yield products such as 4,5-dinitroimidazole. researchgate.netresearchgate.net While this compound is not a direct precursor in the conventional synthesis of higher nitroimidazoles, its structure presents a potential pathway. The amino group could theoretically be converted into a nitro group through diazotization followed by nitration, a known method for synthesizing nitroaromatics. nih.gov Such a conversion would transform this compound into a dinitroimidazole, a key component in advanced energetic materials. This potential highlights its role as a versatile intermediate that could be adapted for the synthesis of high-energy density materials.

Catalysis and Polymer Chemistry Applications

While specific catalytic applications for this compound are not extensively documented, related compounds within the nitroimidazole family have shown potential in catalysis and polymer science. For instance, a patent describes the use of 4-nitroimidazole as a potential catalyst for epoxy compound reactions, aldol (B89426) reactions, and certain condensation reactions. google.com It is also mentioned as a possible additive in polymerization and polycondensation processes. google.com The structural similarity of this compound, particularly the presence of the imidazole core with its basic nitrogen atoms, suggests it could exhibit similar catalytic properties. The amino group could further enhance its catalytic activity or allow it to be incorporated as a functional monomer into polymer chains.

Coordination Chemistry and Metal-Organic Frameworks

The imidazole ring is a fundamental building unit in coordination chemistry, possessing two nitrogen donor atoms that can coordinate with metal ions to form stable complexes. researchgate.net This property has led to the extensive use of imidazole derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govsoton.ac.uk

This compound features multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the nitrogen atom of the amino group. This makes it a versatile ligand for complexing with a variety of metal ions. Studies on related molecules, such as 4-nitroimidazole and 5-nitroimidazole, have demonstrated their ability to coordinate with metal ions like silver (Ag) and ruthenium (Ru). cdnsciencepub.comunifi.it In these complexes, the imidazole ring typically binds to the metal center through one of its ring nitrogen atoms. The presence of both an amino and a nitro group in this compound could influence the electronic properties and steric environment of the resulting metal complex, potentially leading to novel structural and functional characteristics.

Development of Fluorescent Probes and Sensors for Metal Ions

Imidazole derivatives are widely employed in the design of fluorescent chemosensors for the detection of metal ions. seejph.comrsc.org The mechanism of these sensors often relies on the coordination of the imidazole nitrogen atoms with a target metal ion, which in turn modulates the fluorescence properties of an attached fluorophore through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.comrsc.org

The structure of this compound contains the necessary components to function as a potential fluorescent sensor. The imidazole core can serve as the metal-binding site, and the conjugated system, influenced by the nitro and amino groups, could provide the basis for a fluorescent response. Upon binding to a metal ion, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence emission (either "turn-on" or "turn-off"). Although specific research on this compound as a fluorescent probe is not yet available, the established success of the broader imidazole family in this field points to a promising area for future investigation. nih.gov

Role as Pronucleophiles in Asymmetric Catalysis for Organic Synthesis

However, the broader class of imidazole derivatives, specifically 1H-imidazol-4(5H)-ones, has been identified as emerging and effective pronucleophiles in catalytic asymmetric reactions. nih.govnih.gov These related compounds serve as valuable templates for the asymmetric synthesis of N-substituted α,α-disubstituted amino acids. nih.govresearchgate.net The general reactivity of these imidazolones in asymmetric reactions is highlighted in the table below, showcasing the types of reactions they participate in, which could theoretically be an area of future investigation for structurally similar compounds like this compound.

Table 1: Asymmetric Catalytic Reactions Involving Imidazole-based Pronucleophiles Note: This data pertains to 1H-imidazol-4(5H)-ones and not directly to this compound.

Reaction Type Catalyst Type Resulting Product Class
Michael Addition Cinchona Alkaloids, Thiourea Tertiary Amines Tetrasubstituted Stereogenic Centers

The utility of these related imidazole structures underscores the potential for other functionalized imidazoles to act as pronucleophiles. nih.gov The presence of the amine and nitro groups on the this compound ring influences its electronic properties and nucleophilicity, which are key factors in its potential behavior as a pronucleophile. Further research is necessary to determine if this compound can be effectively employed in asymmetric catalysis, similar to its imidazol-4(5H)-one cousins.

Industrial Applications (e.g., Dyes, Pigments, Agrochemicals)

A comprehensive review of available scientific literature and industrial documentation does not indicate any significant or established industrial applications for This compound in the manufacturing of dyes, pigments, or agrochemicals.

Nitroaromatic compounds, in general, are known precursors in the synthesis of dyes and pigments due to the nitro group acting as a chromophore or being readily convertible to an amino group, which is a common auxochrome. However, there is no specific evidence to suggest that this compound is utilized for this purpose.

Similarly, in the field of agrochemicals, while various heterocyclic compounds form the backbone of many pesticides and herbicides, the role of this compound in this sector is not documented. The research and development of new agrochemical compounds are extensive, but at present, the focus of nitroimidazole derivatives remains predominantly in the pharmaceutical industry for their antimicrobial properties. nih.govhumanjournals.com

The synthesis and reactivity of nitroimidazoles are well-documented, indicating their utility as versatile intermediates in organic synthesis. researchgate.net This suggests a potential for future applications in various industrial fields, but as of now, these applications remain unexplored or unpublished.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1H-imidazol-4(5H)-ones

Q & A

Q. What are the primary synthetic routes for 4-nitro-1H-imidazol-5-amine, and how are reaction conditions optimized?

The compound is synthesized via cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization . Key optimization parameters include:

  • Catalyst loading : Higher nickel concentrations (5–10 mol%) improve cyclization efficiency.
  • Temperature : Mild conditions (50–80°C) minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates. Yield improvements are achieved by controlling nitro-group stability during tautomerization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

TechniquePurposeKey Data Points
NMR Assigns chemical environments (e.g., nitro vs. amine protons).δ 8.2 ppm (nitro), δ 5.1 ppm (NH2)
IR Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹).Strong absorption at 1520 cm⁻¹
Mass Spec Confirms molecular weight (MW 142.12 g/mol) and fragmentation patterns.[M+H]⁺ peak at m/z 143.1
X-ray crystallography resolves ambiguities in regiochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives of 4-nitro-1H-impdazol-5-amine?

Retrosynthesis involves deconstructing the target molecule into simpler precursors. For example:

  • Step 1 : Remove the nitro group to reveal an imidazole-amine intermediate.
  • Step 2 : Identify nitration-friendly positions (C4 in imidazole) for functionalization . Computational tools (e.g., AI-driven synthesis planners) leverage databases like Reaxys to predict viable routes, prioritizing reactions with >80% reported yields .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR data may arise from tautomerism or impurities. Mitigation steps include:

  • Variable Temperature NMR : Resolves dynamic tautomerism (e.g., amine-nitro proton exchange) .
  • HPLC-Purity Checks : Rules out impurities affecting spectral clarity .
  • DFT Calculations : Predicts theoretical spectra to validate experimental data .

Q. How does the nitro group influence the compound’s reactivity in substitution and reduction reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the C2 position. Example reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, forming 4-amino-1H-imidazol-5-amine .
  • Nucleophilic Substitution : Reacts with alkyl halides at the amine group under basic conditions (e.g., K₂CO₃/DMF) . Kinetic studies show nitro reduction proceeds 3× faster than analogous imidazole derivatives due to ring stabilization .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Include controls like metronidazole .
  • SAR Studies : Modify substituents (e.g., chloro, methyl) at C1 and C5 to correlate structure with activity .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selective toxicity .

Methodological Challenges

Q. How can reaction byproducts be minimized during nitro-group functionalization?

  • Low-Temperature Nitration : Reduces polysubstitution (e.g., HNO₃/H₂SO₄ at 0°C) .
  • Protecting Groups : Temporarily block reactive amines with Boc groups before nitration .

Q. What computational tools validate crystallographic data for this compound?

Software like SHELXL refines X-ray data, addressing issues like thermal motion anisotropy. Key metrics:

  • R-factor : Target < 0.05 for high-resolution structures.
  • Electron Density Maps : Confirm absence of disorder in the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.